4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
The compound 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a derivative of tetrahydropyridine with a fluorophenyl group. It is related to various pharmacologically active compounds and has been the subject of research due to its potential biological activities and interactions with enzymes such as monoamine oxidase B (MAO-B) .
Synthesis Analysis
The synthesis of fluoro-substituted tetrahydropyridines, including the 4-(4-fluorophenyl) variant, often involves the formation of chalcones followed by cyclization reactions. For instance, derivatives have been synthesized starting from 4-fluoro-3-methyl acetophenone through chalcone formation, indicating a multi-step synthetic route that can be tailored to introduce various substituents and achieve different biological activities .
Molecular Structure Analysis
The molecular structure of related fluorophenyl tetrahydropyridine derivatives has been studied using high-resolution X-ray diffraction. These studies reveal that the tetrahydropyridine ring can adopt various conformations, such as a distorted boat conformation, and that the fluorophenyl groups can be oriented in different ways relative to the tetrahydropyridine core . The presence of the fluorine atom can lead to unique intermolecular interactions, such as C-F...F-C contacts, which can influence the crystal packing and stability of the compound .
Chemical Reactions Analysis
The chemical reactivity of tetrahydropyridine derivatives can be influenced by the presence of the fluorophenyl group. For example, the photochemistry of nitrophenyl-substituted dihydropyridines has been studied, providing insights into the electron transfer processes and the formation of intermediates during photochemical reactions . Although not directly related to the 4-fluorophenyl derivative, these studies highlight the potential for complex chemical behavior in substituted tetrahydropyridines.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride and its analogs can be deduced from studies on similar compounds. For instance, the crystal structures of solvated and anhydrous forms of a methyl 4-(4-fluorophenyl) tetrahydropyridine derivative have been analyzed, revealing the impact of solvation on the molecular arrangement and the types of hydrogen-bonding interactions present . These interactions are crucial for understanding the solubility, stability, and reactivity of the compound.
Scientific Research Applications
Neurotoxicity and Radiopharmaceutical Studies
- Neurotoxic Analogs for Positron Tomographic Studies : A study by Berridge et al. (1993) discusses the synthesis of fluorine-18 labeled analogs of MPTP, including derivatives of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine. These compounds showed neurotoxic potency similar to MPTP and may be useful as radiopharmaceuticals for studying mechanisms of MPTP toxicity (Berridge et al., 1993).
Pharmacological Properties
- Analgesic and Hyperglycemic Activities : Yeung, Corleto, and Knaus (1982) synthesized N-[(phenylcarbonyl)amino]-1,2,3,6-tetrahydropyridines, including the 4-fluorophenyl derivative, to study their analgesic, hyperglycemic, and antiinflammatory activities. These compounds exhibited potent analgesic activity, with the 4-fluorophenyl derivative showing significant hyperglycemic effects (Yeung et al., 1982).
Metabolic Studies
- Metabolic Studies on Haloperidol and its Tetrahydropyridine Analog : Van der Schyf et al. (1994) studied the metabolism of haloperidol and its tetrahydropyridine dehydration product, including a compound with a 4-fluorophenyl group. They found that these compounds were metabolized to various pyridinium metabolites, suggesting a potential role in neurological disorders observed in humans undergoing chronic treatment (Van der Schyf et al., 1994).
Chemical Structure Analysis
- Chemical Structure and Interactions : The structural and electronic characteristics of compounds with a tetrahydropyridine ring, including 4-fluorophenyl derivatives, have been analyzed in studies by Anthal et al. (2013). These studies provide insights into the conformation and intramolecular interactions of these compounds (Anthal et al., 2013a), (Anthal et al., 2013b).
Dopaminergic Disease Imaging
- Biological Imaging in Dopaminergic Diseases : A study by Barrio, Huang, and Phelps (1997) discusses the use of radiofluorinated compounds, related to 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine, for biological imaging in dopaminergic diseases like Parkinson's. These compounds may help in understanding the biochemistry of dopamine deficiency (Barrio et al., 1997).
Synthesis and Chemical Reactivity
- Synthesis and Reactivity of Tetrahydropyridines : Research on synthesizing and understanding the chemical properties of tetrahydropyridines, including compounds with a 4-fluorophenyl moiety, has been extensively explored. Studies by Mateeva, Winfield, and Redda (2005), Soldatenkov et al. (1997, 2001), and Chang et al. (2010) delve into various synthetic routes and oxidative reactions involving these compounds, contributing to the broader knowledge of their chemistry and potential applications (Mateeva et al., 2005), (Soldatenkov et al., 1997), (Soldatenkov et al., 2001), (Chang et al., 2010).
Safety And Hazards
The safety and hazards associated with “4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride” are not clearly documented. However, similar compounds have been noted to cause respiratory irritation, skin irritation, and are harmful if inhaled or swallowed6789.
Future Directions
The future directions for “4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride” are not clearly documented. However, the development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen5. This suggests potential future research directions in the development of new drugs and therapies.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride”. For more detailed information, it is recommended to consult a specialist or conduct further research.
properties
IUPAC Name |
4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-5,13H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTBTYWBXXWBMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173475 | |
Record name | Pyridine, 1,2,3,6-tetrahydro-4-(p-fluorophenyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride | |
CAS RN |
1978-61-6 | |
Record name | 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1978-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 1,2,3,6-tetrahydro-4-(p-fluorophenyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001978616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1978-61-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89742 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 1,2,3,6-tetrahydro-4-(p-fluorophenyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.216 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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